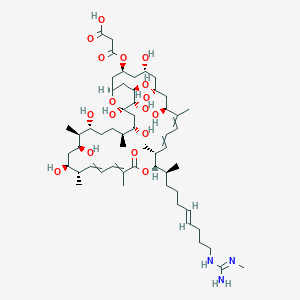
4-Amino-2-fluoronicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-fluoronicotinonitrile is an organic compound with the molecular formula C₆H₄FN₃ It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the 4-position and a fluorine atom at the 2-position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-fluoronicotinonitrile typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by cyano group replacement and aminolysis substitution. For example, m-trifluoromethyl fluorobenzene can be used as a starting material, undergoing bromination, cyano group replacement, and finally aminolysis to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing the use of hazardous reagents. The process generally involves the use of readily available chemicals such as glacial acetic acid, concentrated sulfuric acid, dibromohydantoin, quinoline, cuprous cyanide, liquid ammonia, and ethanol .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-2-fluoronicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the nitrile group can produce primary amines .
Aplicaciones Científicas De Investigación
4-Amino-2-fluoronicotinonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Amino-2-fluoronicotinonitrile involves its interaction with specific molecular targets. The amino group can participate in hydrogen bonding, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoronicotinonitrile: Similar structure but lacks the amino group.
4-Aminonicotinonitrile: Similar structure but lacks the fluorine atom.
5-Fluoronicotinonitrile: Fluorine atom at a different position on the pyridine ring.
Uniqueness
4-Amino-2-fluoronicotinonitrile is unique due to the presence of both an amino group and a fluorine atom on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it valuable in various synthetic and research applications .
Propiedades
Fórmula molecular |
C6H4FN3 |
|---|---|
Peso molecular |
137.11 g/mol |
Nombre IUPAC |
4-amino-2-fluoropyridine-3-carbonitrile |
InChI |
InChI=1S/C6H4FN3/c7-6-4(3-8)5(9)1-2-10-6/h1-2H,(H2,9,10) |
Clave InChI |
XLZFRMHTWXEQLB-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1N)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(2E)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5,6-dimethyl-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5,6-dimethyl-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142655.png)

![7-Bromo-2H-pyrano[3,2-c]pyridin-4(3H)-one](/img/structure/B13142660.png)


![azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13142680.png)

![2-([3,4'-Bipyridin]-2'-yl)acetonitrile](/img/structure/B13142705.png)

